5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a structurally complex heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core. Key functional groups include:
- A 3-chlorophenyl substituent at position 5, providing steric bulk and electronic modulation.
- A phenylamino group at position 2, which may enhance hydrogen-bonding interactions.
- Two ketone groups at positions 4 and 7, forming a conjugated system that stabilizes the heterocyclic framework.
This compound is hypothesized to exhibit pharmacological properties, such as cytotoxicity or kinase inhibition, based on structural analogs described in the literature .
Properties
Molecular Formula |
C20H14ClN5O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-anilino-5-(3-chlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H14ClN5O2/c21-12-6-4-5-11(9-12)15-14(10-22)18(27)24-17-16(15)19(28)26-20(25-17)23-13-7-2-1-3-8-13/h1-9,14-15H,(H3,23,24,25,26,27,28) |
InChI Key |
CLERWKSODXDYON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(C(C(=O)N3)C#N)C4=CC(=CC=C4)Cl)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with pyrimidine derivatives in the presence of catalysts such as piperidine . The reaction conditions often include refluxing in ethanol for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Antitumor Properties : Similar derivatives have been evaluated for their ability to inhibit tumor growth.
- Anti-inflammatory Effects : In silico studies suggest potential as inhibitors of inflammatory pathways.
Interaction Studies
Interaction studies focus on the binding affinity of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile with various biological targets. Techniques commonly employed include:
- Molecular Docking : To predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays : To evaluate biological activity against cultured cells.
Case Studies
- Antitumor Activity Study : A study demonstrated that derivatives similar to 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
- Anti-inflammatory Mechanism Exploration : Molecular docking studies indicated that the compound could inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory process. Further experimental validation confirmed its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
The compound is compared to structurally related pyrido[2,3-d]pyrimidine derivatives from the evidence, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Substituent Variations
Key Observations :
- Chlorophenyl Position: The target compound’s 3-chlorophenyl group (vs.
- Amino vs. Heterocyclic Groups: The phenylamino group at position 2 distinguishes it from analogs with dichlorophenyl (Compound 4) or furan (Compound 5) substituents, which could modulate solubility and target selectivity .
- Cyclohexyl Absence : Unlike Compounds 3–5, the target lacks a cyclohexyl group at position 8, likely reducing lipophilicity and affecting pharmacokinetic properties .
Physicochemical Properties
Key Observations :
- The absence of a cyclohexyl group (as in Compound 3) may lower the melting point compared to analogs with bulky substituents.
- The carbonitrile group’s IR stretch (~2211 cm⁻¹) is consistent across analogs, confirming its stability under synthesis conditions .
Biological Activity
The compound 5-(3-Chlorophenyl)-4,7-dioxo-2-(phenylamino)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a derivative of pyrido[2,3-d]pyrimidine known for its potential therapeutic applications. This article discusses its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various studies and experimental data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chlorophenyl group and a pyrimidine core that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably:
- Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of against MCF-7 breast cancer cells and against HepG2 liver cancer cells .
- Mechanism of Action : The compound was found to inhibit PIM-1 kinase with IC50 values of and , indicating its potential as a targeted therapy for cancers associated with PIM-1 overexpression . Molecular docking studies revealed strong binding interactions with the PIM-1 protein.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.57 | PIM-1 kinase inhibition |
| HepG2 | 1.31 | Induction of apoptosis |
| A549 | Not specified | Cell cycle arrest at G1 phase |
Experimental Studies
Several experimental studies have been conducted to evaluate the biological effects of the compound:
- Synthesis and Characterization : The compound was synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with various amines under controlled conditions. Characterization was performed using techniques such as NMR and mass spectrometry .
-
In Vitro Studies : The biological activity was assessed using standard assays:
- MTT Assay : Used to determine cell viability in response to treatment.
- Apoptosis Assays : Flow cytometry was utilized to quantify apoptotic cells after treatment with the compound.
- Animal Models : In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models compared to controls .
Case Studies
A notable case study involved a series of pyrido[2,3-d]pyrimidine derivatives where the compound was tested alongside other analogs for comparative efficacy. Results indicated that those with similar structural motifs exhibited enhanced anticancer activity, reinforcing the importance of chemical modifications in drug design .
Q & A
Q. What are the key steps for synthesizing and characterizing this pyrido[2,3-d]pyrimidine derivative?
- Methodological Answer: The synthesis typically involves cyclocondensation of precursor amines and carbonyl compounds under reflux conditions. For example, IR spectroscopy (e.g., ν = 2208 cm⁻¹ for C≡N and 1649 cm⁻¹ for C=O) and multinuclear NMR (¹H/¹³C) are critical for confirming functional groups and substituent positions. Elemental analysis (e.g., C, H, N percentages) validates purity . Optimize yields (~54%) by controlling reaction time and stoichiometry of aryl halides and nitrile precursors.
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer: Cross-validate conflicting NMR/IR peaks using computational tools (e.g., density functional theory for predicting chemical shifts) and comparative analysis with structurally similar derivatives. For instance, discrepancies in aromatic proton signals (δ 7.29–7.52 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or substituent electronic interactions. Repeat experiments under inert atmospheres to rule out oxidation artifacts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Follow GHS guidelines (even if classification data is absent): use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. For accidental exposure, rinse eyes with water for 15 minutes and consult safety data sheets (SDS) for analogous pyrimidine derivatives (e.g., Combi-Blocks QJ-8978 protocols) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yield and selectivity?
- Methodological Answer: Implement a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (0.1–0.5 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors. For example, elevated temperatures may favor cyclization but risk decomposition of the nitrile group (C≡N). Central composite designs further refine optimal conditions .
Q. What computational strategies predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with kinases or receptors. Compare binding affinities with analogs like 5-(4-chlorophenyl)-8-cyclohexyl derivatives. Validate predictions via in vitro cytotoxicity assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in follow-up functionalization?
- Methodological Answer: The electron-withdrawing Cl substituent activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., replacing NH₂ with alkoxy groups). Use Hammett σ constants to quantify electronic contributions. Monitor regioselectivity via LC-MS and isolate intermediates for X-ray crystallography .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer: Apply centrifugal partition chromatography (CPC) with a hexane/ethyl acetate/MeOH/water solvent system. Optimize phase ratios to separate by polarity and hydrogen-bonding capacity. For scale-up, use simulated moving bed (SMB) chromatography, referencing CRDC subclass RDF2050104 on membrane technologies .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer: Recalculate theoretical values using high-precision software (e.g., ChemDraw). If observed C/N ratios deviate by >0.3%, suspect incomplete drying or hygroscopicity. Thermogravimetric analysis (TGA) confirms residual solvent content. Repeat combustion analysis under argon .
Q. Why might cytotoxicity data conflict across studies, and how to harmonize findings?
- Methodological Answer: Variability arises from cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. ATP luminescence). Standardize cell culture conditions (e.g., 10% FBS, 37°C) and validate using a reference compound (e.g., doxorubicin). Perform dose-response curves in triplicate .
Integration with Broader Research
Q. How to align studies on this compound with emerging AI-driven chemical engineering frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
